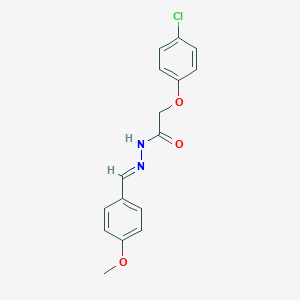![molecular formula C20H15NO3 B230225 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)
16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one is a synthetic compound with potential pharmacological applications. It is a member of the tetracycline family of antibiotics and has been shown to possess antibacterial and antifungal properties. 7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one.
Wirkmechanismus
The mechanism of action of 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one is not fully understood. However, it is thought to work by inhibiting protein synthesis in bacteria and fungi. It does this by binding to the ribosomal subunit and preventing the elongation of the peptide chain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one have been investigated in several studies. It has been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one in lab experiments include its low toxicity profile and its potential as a candidate for the development of new drugs. However, its complex synthesis method and limited availability can be a limitation for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one. These include further investigation of its mechanism of action, the development of new derivatives with improved pharmacological properties, and the investigation of its potential as a candidate for the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one is a synthetic compound with potential pharmacological applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a candidate for the development of new drugs.
Synthesemethoden
The synthesis of 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one involves several steps. The starting material is 2-nitrobenzaldehyde, which is subjected to a Henry reaction with ethyl acetoacetate to form 2-nitrophenylpropanoic acid. This is then reduced to 2-amino-phenylpropanoic acid, which is cyclized to form the tetracyclic ring system. The resulting compound is then subjected to a series of functional group modifications to yield 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one.
Wissenschaftliche Forschungsanwendungen
16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one has been the subject of several scientific studies due to its potential pharmacological applications. It has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. It has also been investigated for its potential anticancer properties, with studies showing that it can induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C20H15NO3 |
|---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C20H15NO3/c1-2-6-15(22)18-17-11-7-3-4-8-12(11)19(23)13-9-5-10-14(16(13)17)21-20(18)24/h3-5,7-10H,2,6H2,1H3,(H,21,24) |
InChI-Schlüssel |
VUEQYKQTUPFQSC-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N=C1O |
SMILES |
CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O |
Kanonische SMILES |
CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)




![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)
![[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)

